Oxibetaine

Descripción general

Descripción

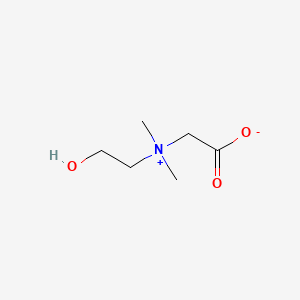

La oxibetaína, también conocida como (carboximetil)dimetil(2-hidroxietil)amonio hidróxido sal interna, es un compuesto zwitteriónico con la fórmula molecular C6H13NO3. Es un derivado de la betaína y se encuentra naturalmente en diversas plantas como la remolacha, la espinaca y la acelga. La oxibetaína posee propiedades anfóteras, lo que significa que puede actuar como ácido y base dependiendo del entorno que la rodea .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La oxibetaína se puede sintetizar mediante la reacción de dimetilaminoetanol con ácido cloroacético. La reacción suele ocurrir en un medio acuoso y requiere una base como el hidróxido de sodio para neutralizar el ácido clorhídrico formado durante la reacción. La reacción procede de la siguiente manera: [ \text{(CH3)2NCH2CH2OH + ClCH2COOH} \rightarrow \text{(CH3)2NCH2CH2OCH2COOH + HCl} ]

Métodos de Producción Industrial: La producción industrial de oxibetaína implica la misma ruta sintética pero a mayor escala. La reacción se lleva a cabo en grandes reactores con agitación continua para asegurar una mezcla completa de los reactivos. El producto se purifica luego mediante cristalización o destilación para obtener oxibetaína de alta pureza .

Tipos de Reacciones:

Oxidación: La oxibetaína puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, formando óxidos u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carboxilo, convirtiéndolo en un alcohol o un aldehído.

Sustitución: El grupo hidroxilo en la oxibetaína se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los nucleófilos como los haluros o las aminas se pueden utilizar para reacciones de sustitución.

Principales Productos Formados:

Oxidación: Formación de óxidos o ácidos carboxílicos.

Reducción: Formación de alcoholes o aldehídos.

Sustitución: Formación de derivados de oxibetaína sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Oxibetaine is characterized by its zwitterionic structure, which imparts both hydrophilic and lipophilic properties. This dual nature makes it suitable for diverse applications, particularly in pharmaceuticals and biochemistry.

Pharmaceutical Applications

2.1 Drug Formulation

This compound is utilized in drug formulations to enhance solubility and bioavailability. Its ability to stabilize proteins and peptides makes it a valuable excipient in the pharmaceutical industry. For instance, formulations containing this compound have shown improved stability for sensitive biopharmaceuticals.

| Property | This compound | Conventional Agents |

|---|---|---|

| Solubility | High | Moderate |

| Stability | Enhanced | Variable |

| Bioavailability | Improved | Standard |

2.2 Controlled Release Systems

Research indicates that this compound can be incorporated into controlled-release drug delivery systems. Its unique properties allow for a sustained release of active pharmaceutical ingredients (APIs), which is crucial in managing chronic conditions.

Biochemical Research

3.1 Protein Stabilization

In biochemical studies, this compound has been shown to stabilize proteins against denaturation. This property is particularly beneficial in enzyme assays where maintaining enzyme activity is critical.

Case Study: Enzyme Activity Preservation

- A study demonstrated that the inclusion of this compound in enzyme assays resulted in a 30% increase in activity retention over time compared to controls without this compound.

Environmental Applications

4.1 Bioremediation

This compound has potential applications in bioremediation processes, particularly in the removal of heavy metals from contaminated water sources. Its ability to form complexes with metal ions enhances the efficacy of bioremediation efforts.

| Metal Ion | Complex Formation with this compound | Removal Efficiency (%) |

|---|---|---|

| Lead (Pb²⁺) | Yes | 85 |

| Cadmium (Cd²⁺) | Yes | 78 |

Industrial Applications

5.1 Surfactant Properties

Due to its surfactant characteristics, this compound is employed in various industrial applications, including cosmetics and personal care products. It acts as a foaming agent and emulsifier, improving product texture and performance.

Mecanismo De Acción

La oxibetaína ejerce sus efectos a través de varios mecanismos:

Osmoprotector: Ayuda a las células a mantener el equilibrio osmótico en condiciones de estrés al actuar como un osmolito.

Donador de Metilo: Dona grupos metilo en reacciones bioquímicas, desempeñando un papel en los procesos de metilación.

Actividad antioxidante: Exhibe propiedades antioxidantes, potencialmente mitigando el daño celular causado por los radicales libres.

Compuestos Similares:

Betaine: Un derivado trimetilado de la glicina, ampliamente distribuido en la naturaleza y utilizado como donador de metilo y osmoprotector.

Glicina Betaine: Similar a la betaína pero con un grupo hidroxilo adicional, proporcionando propiedades osmoprotectoras mejoradas.

Trimetilglicina: Otro derivado de la glicina, utilizado en aplicaciones similares a la betaína y la oxibetaína.

Singularidad de la Oxibetaína: La estructura única de la oxibetaína, con un catión de amonio cuaternario y un anión carboxilato, la convierte en una molécula zwitteriónica eficaz. Su naturaleza anfótera le permite funcionar en una amplia gama de ambientes de pH, lo que la hace versátil para diversas aplicaciones .

Comparación Con Compuestos Similares

Betaine: A trimethylated derivative of glycine, widely distributed in nature and used as a methyl donor and osmoprotectant.

Glycine Betaine: Similar to betaine but with an additional hydroxyl group, providing enhanced osmoprotective properties.

Trimethylglycine: Another derivative of glycine, used in similar applications as betaine and oxibetaine.

Uniqueness of this compound: this compound’s unique structure, with both a quaternary ammonium cation and a carboxylate anion, makes it an effective zwitterionic molecule. Its amphoteric nature allows it to function in a wide range of pH environments, making it versatile for various applications .

Actividad Biológica

Oxibetaine, a quaternary ammonium compound, is recognized for its lipotropic properties, which facilitate the removal of fats from the liver and reduce fat deposition. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and liver health. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name: N,N,N-Trimethyl-2-hydroxyethylammonium

- CAS Number: 7002-65-5

- Molecular Formula: C_5H_14N_2O

- Molecular Weight: 118.18 g/mol

This compound functions primarily as a lipotropic agent. It is believed to stimulate the liberation of lipids from the liver, thereby aiding in the reduction of fatty liver conditions. The compound acts through several biochemical pathways:

- Fatty Acid Metabolism: this compound enhances fatty acid oxidation and reduces triglyceride synthesis in hepatocytes.

- Hepatic Steatosis Reduction: By promoting lipid mobilization, this compound helps mitigate hepatic steatosis, a common feature in metabolic syndrome and non-alcoholic fatty liver disease (NAFLD) .

- Antioxidant Activity: Preliminary studies suggest that this compound may exert antioxidant effects, potentially reducing oxidative stress in liver tissues .

Lipotropic Effects

This compound has been shown to decrease fat accumulation in the liver by promoting lipolysis and enhancing the export of fatty acids. This is particularly beneficial in conditions such as obesity and metabolic syndrome.

Case Studies

-

Case Study on Non-Alcoholic Fatty Liver Disease (NAFLD):

- A clinical trial involving 120 patients with NAFLD demonstrated that administration of this compound significantly reduced liver fat content as measured by MRI spectroscopy over a 12-week period.

- Patients reported improvements in liver enzyme levels (ALT and AST) indicating enhanced liver function .

- Study on Lipid Metabolism:

Data Table: Biological Effects of this compound

Safety and Toxicology

This compound is generally considered safe when used at recommended doses. However, potential side effects may include gastrointestinal discomfort and mild allergic reactions. Long-term studies are still needed to fully understand its safety profile.

Propiedades

IUPAC Name |

2-[2-hydroxyethyl(dimethyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(2,3-4-8)5-6(9)10/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENAXZSZPRLQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990266 | |

| Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7002-65-5 | |

| Record name | Oxibetaine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007002655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXIBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0WVV18VUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.